CCR5 Antagonist Scaffold: Sub-Nanomolar Potency Distinguishes 5-Chloro Pyrrole-3-carboxylate Core from Unsubstituted Analogs
In a head-to-head structural comparison within a pyrrole-3-carboxylate based CCR5 antagonist series, the 5-chloro substituted core scaffold enabled compounds with potent CCR5 antagonism (IC₅₀ = 0.110 nM) in a cell-cell fusion assay [1]. In contrast, the unsubstituted pyrrole-3-carboxylate scaffold (5-H) or 5-alkyl substituted variants exhibited significantly reduced potency or were inactive in parallel CCR5 binding and functional assays [2]. The chlorine substitution at the 5-position contributes to optimal hydrophobic packing within the CCR5 transmembrane binding pocket while maintaining favorable ligand efficiency.
| Evidence Dimension | CCR5 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | Unsubstituted pyrrole-3-carboxylate core (5-H): >1000 nM or inactive |
| Quantified Difference | >9,000-fold improvement in potency |
| Conditions | Human CCR5 expressed in P4R5 cells co-expressing CD4 and LTR-β-gal construct; HIV-1 gp120-induced cell-cell fusion assay |
Why This Matters
For procurement supporting CCR5-targeted drug discovery programs, the 5-chloro pyrrole-3-carboxylate scaffold provides sub-nanomolar starting potency, significantly reducing the synthetic burden required to achieve target engagement compared to unsubstituted pyrrole cores.
- [1] BindingDB. BDBM50394601 (CHEMBL2164217). Affinity Data: IC₅₀ 0.110 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells. View Source
- [2] Zhang H.L., et al. Preliminary screening of pharmacological activity of pyrrole derivatives as CCR5 antagonists for HIV infection, asthma, rheumatoid arthritis, and COPD. Semantic Scholar, 2012. View Source
